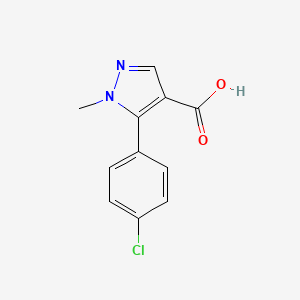
4-(Cyclopropoxymethyl)benzoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(cyclopropoxymethyl)benzoic acid is an organic compound that features a benzoic acid core with a cyclopropoxymethyl substituent at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropoxymethyl)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(bromomethyl)benzoic acid.
Cyclopropylation: The bromomethyl group is then reacted with cyclopropanol in the presence of a base such as potassium carbonate to form the cyclopropoxymethyl group.
Purification: The final product is purified through recrystallization or column chromatography to obtain pure 4-(cyclopropoxymethyl)benzoic acid.
Industrial Production Methods
Industrial production methods for 4-(cyclopropoxymethyl)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(cyclopropoxymethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The cyclopropoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of cyclopropyl ketones or carboxylic acids.
Reduction: Formation of cyclopropyl alcohols.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
4-(cyclopropoxymethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(cyclopropoxymethyl)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways related to inflammation, microbial growth, or cellular signaling.
Comparison with Similar Compounds
Similar Compounds
4-(2-thienylmethylamino)benzoic acid: Similar structure with a thienylmethylamino group instead of cyclopropoxymethyl.
4-carboxyphenylboronic acid: Contains a boronic acid group instead of cyclopropoxymethyl.
4-(bromomethyl)benzoic acid: Precursor in the synthesis of 4-(cyclopropoxymethyl)benzoic acid.
Uniqueness
4-(cyclopropoxymethyl)benzoic acid is unique due to its cyclopropoxymethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
4-(cyclopropyloxymethyl)benzoic acid |
InChI |
InChI=1S/C11H12O3/c12-11(13)9-3-1-8(2-4-9)7-14-10-5-6-10/h1-4,10H,5-7H2,(H,12,13) |
InChI Key |
DRPOSONVEZYWDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OCC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





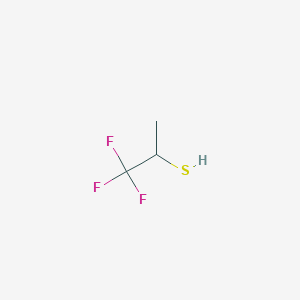

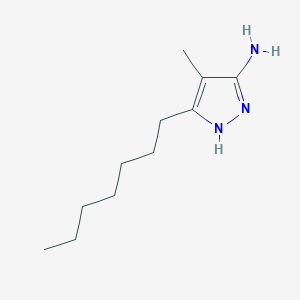
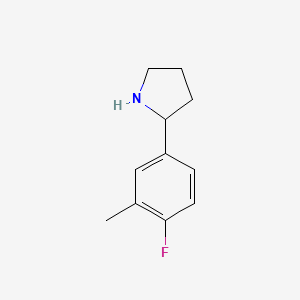
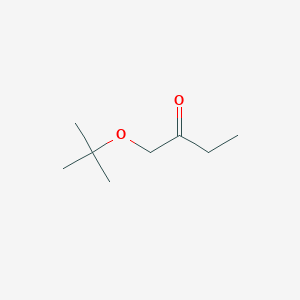
![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-1,3-benzothiazole-2-carboxamide hydrochloride](/img/structure/B15324033.png)
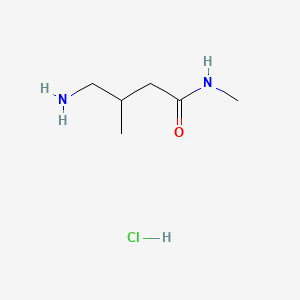
![4-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B15324045.png)

